N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their aromaticity and stability, making them valuable in various scientific and industrial applications . This particular compound is characterized by its unique structure, which includes a benzoxazole ring fused with a methoxyphenyl and dichloromethoxybenzamide moiety.
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide typically involves the reaction of 2-aminophenol with carboxylic acids or their derivatives in the presence of dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) . The reaction conditions often require heating to facilitate the formation of the benzoxazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms . The compound’s fluorescent properties are due to excited state intra-molecular proton transfer (ESIPT) reactions, which involve the transfer of a proton within the molecule upon excitation .
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide can be compared with other benzoxazole derivatives such as:
Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
Benzofuran: Similar structure but without the nitrogen atom.
These compounds share some properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in terms of its chemical behavior and applications.
Properties
Molecular Formula |
C22H16Cl2N2O4 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-28-18-8-7-12(22-26-16-5-3-4-6-19(16)30-22)11-17(18)25-21(27)13-9-14(23)20(29-2)15(24)10-13/h3-11H,1-2H3,(H,25,27) |
InChI Key |
GPPUXZWJZLTXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl |
Origin of Product |
United States |
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